- Discovery of a Phosphoinositide 3-Kinase (PI3K) β/δ Inhibitor for the Treatment of Phosphatase and Tensin Homolog (PTEN) Deficient Tumors: Building PI3Kβ Potency in a PI3Kδ-Selective Template by Targeting Nonconserved Asp856, Journal of Medicinal Chemistry, 2017, 60(4), 1555-1567

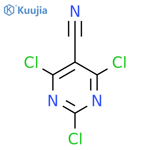

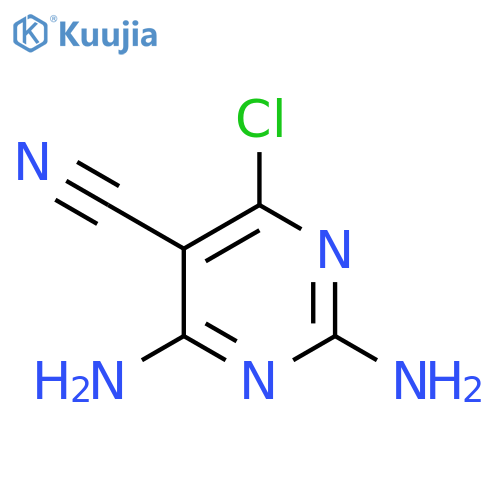

Cas no 900456-21-5 (2,4-Diamino-6-chloropyrimidine-5-carbonitrile)

900456-21-5 structure

商品名:2,4-Diamino-6-chloropyrimidine-5-carbonitrile

CAS番号:900456-21-5

MF:C5H4ClN5

メガワット:169.571758270264

MDL:MFCD07761792

CID:2156276

PubChem ID:86708021

2,4-Diamino-6-chloropyrimidine-5-carbonitrile 化学的及び物理的性質

名前と識別子

-

- 5-Pyrimidinecarbonitrile, 2,4-diamino-6-chloro-

- 2,4-diamino-6-chloropyrimidine-5-carbonitrile

- GHPANXXDQMHDBH-UHFFFAOYSA-N

- 5-Pyrimidinecarbonitrile,2,4-diamino-6-chloro-

- 2,4-Diamino-6-chloro-5-pyrimidinecarbonitrile (ACI)

- 2,4-DIAMINO-6-CHLORO-PYRIMIDINE-5-CARBONITRILE

- DB-098296

- CS-0045584

- AS-77444

- 900456-21-5

- SCHEMBL13729450

- A50993

- 2,4-Diamino-6-chloropyrimidine-5-carbonitrile

-

- MDL: MFCD07761792

- インチ: 1S/C5H4ClN5/c6-3-2(1-7)4(8)11-5(9)10-3/h(H4,8,9,10,11)

- InChIKey: GHPANXXDQMHDBH-UHFFFAOYSA-N

- ほほえんだ: ClC1=C(C#N)C(N)=NC(N)=N1

計算された属性

- せいみつぶんしりょう: 169.0155228g/mol

- どういたいしつりょう: 169.0155228g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 187

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 102

- 疎水性パラメータ計算基準値(XlogP): 0.7

2,4-Diamino-6-chloropyrimidine-5-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS60645-100MG |

2,4-diamino-6-chloropyrimidine-5-carbonitrile |

900456-21-5 | 95% | 100MG |

¥ 435.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS60645-5G |

2,4-diamino-6-chloropyrimidine-5-carbonitrile |

900456-21-5 | 95% | 5g |

¥ 3,801.00 | 2023-04-13 | |

| eNovation Chemicals LLC | Y0995914-1g |

2,4-diamino-6-chloropyrimidine-5-carbonitrile |

900456-21-5 | 95% | 1g |

$500 | 2024-08-02 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS60645-1G |

2,4-diamino-6-chloropyrimidine-5-carbonitrile |

900456-21-5 | 95% | 1g |

¥ 1,155.00 | 2023-04-13 | |

| 1PlusChem | 1P01DXWJ-5g |

2,4-diamino-6-chloropyrimidine-5-carbonitrile |

900456-21-5 | 97% | 5g |

$632.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1116224-10g |

2,4-Diamino-6-chloropyrimidine-5-carbonitrile |

900456-21-5 | 97% | 10g |

¥9178.00 | 2024-04-26 | |

| Aaron | AR01DY4V-250mg |

2,4-Diamino-6-chloropyrimidine-5-carbonitrile |

900456-21-5 | 98% | 250mg |

$38.00 | 2025-02-11 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1116224-5g |

2,4-Diamino-6-chloropyrimidine-5-carbonitrile |

900456-21-5 | 97% | 5g |

¥4983.00 | 2024-04-26 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS60645-10g |

2,4-diamino-6-chloropyrimidine-5-carbonitrile |

900456-21-5 | 95% | 10g |

¥7056.0 | 2024-04-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS60645-250mg |

2,4-diamino-6-chloropyrimidine-5-carbonitrile |

900456-21-5 | 95% | 250mg |

¥634.0 | 2024-04-16 |

2,4-Diamino-6-chloropyrimidine-5-carbonitrile 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Ammonium hydroxide Solvents: 1,4-Dioxane , Water ; rt → 50 °C; 3 h, 50 °C

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Ammonium hydroxide Solvents: 1,4-Dioxane ; rt; 2 h, 70 °C

リファレンス

- Discovery, Optimization, and Evaluation of Potent and Selective PI3Kδ-γ Dual Inhibitors for the Treatment of B-cell Malignancies, Journal of Medicinal Chemistry, 2022, 65(14), 9893-9917

合成方法 3

はんのうじょうけん

1.1 Reagents: Ammonium hydroxide Solvents: 1,4-Dioxane ; rt; rt → 50 °C; 3 h, 50 °C; 50 °C → 10 °C

1.2 Solvents: Water

1.2 Solvents: Water

リファレンス

- 2,4,6-Triaminopyrimidine as a Novel Hinge Binder in a Series of PI3Kδ Selective Inhibitors, Journal of Medicinal Chemistry, 2016, 59(7), 3532-3548

合成方法 4

はんのうじょうけん

1.1 Reagents: Ammonium hydroxide Solvents: 1,4-Dioxane ; rt → 50 °C; 3 h, 50 °C

リファレンス

- Discovery of Orally Efficacious Phosphoinositide 3-Kinase δ Inhibitors with Improved Metabolic Stability, Journal of Medicinal Chemistry, 2016, 59(19), 9228-9242

2,4-Diamino-6-chloropyrimidine-5-carbonitrile Raw materials

2,4-Diamino-6-chloropyrimidine-5-carbonitrile Preparation Products

2,4-Diamino-6-chloropyrimidine-5-carbonitrile 関連文献

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

900456-21-5 (2,4-Diamino-6-chloropyrimidine-5-carbonitrile) 関連製品

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:900456-21-5)2,4-Diamino-6-chloropyrimidine-5-carbonitrile

清らかである:99%

はかる:5g

価格 ($):436.0

atkchemica

(CAS:900456-21-5)2,4-Diamino-6-chloropyrimidine-5-carbonitrile

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ